Boc-Leu-OSu, or N-alpha-Boc-L-leucine N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C₁₅H₂₄N₂O₆. It is a derivative of leucine, an essential amino acid, and is commonly used in peptide synthesis due to its ability to activate carboxylic acids for coupling reactions. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthesis and can be easily removed under acidic conditions.
Boc-Leu-OSu is primarily utilized in peptide coupling reactions, where it acts as an activated ester. The presence of the N-hydroxysuccinimide moiety enhances the reactivity of the carboxyl group, facilitating its reaction with amines to form amide bonds. Typical reactions include:
While Boc-Leu-OSu itself may not exhibit significant biological activity, its derivatives and the peptides synthesized using it can have various biological functions. Leucine is known for its role in protein synthesis and regulation of metabolic pathways. Peptides containing leucine have been studied for their potential roles in muscle growth, insulin signaling, and as bioactive compounds in pharmaceuticals.
Several methods exist for synthesizing Boc-Leu-OSu:
Boc-Leu-OSu is widely used in:
Boc-Leu-OSu shares structural similarities with other activated esters used in peptide synthesis. Below are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-alpha-Boc-Lys-OSu | C₁₈H₃₁N₃O₆ | Contains lysine; used for synthesizing peptides with basic residues. |
N-alpha-Boc-Phe-OSu | C₁₅H₁₉N₂O₆ | Contains phenylalanine; important for aromatic interactions in peptides. |
N-alpha-Boc-Asp-OSu | C₁₅H₁₉N₂O₇ | Contains aspartic acid; useful for synthesizing negatively charged peptides. |
Boc-Leu-OSu is unique due to its specific application in synthesizing leucine-containing peptides, which play crucial roles in muscle metabolism and protein synthesis. Its stability under various conditions and ease of deprotection make it a preferred choice among researchers.
N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester possesses the molecular formula C₁₅H₂₄N₂O₆ with a molecular weight of 328.36 grams per mole. The compound is assigned Chemical Abstracts Service number 3392-09-4 and bears the MDL Number MFCD00037913. The structural architecture of this molecule incorporates three distinct functional domains that contribute to its synthetic utility: the L-leucine amino acid backbone, the tert-butoxycarbonyl protecting group, and the N-hydroxysuccinimide ester activation group.
The stereochemical configuration centers on the L-leucine residue, which maintains its natural S-configuration at the alpha-carbon position. The optical activity of the compound is characterized by [α]₂₀/D 43.5±1°, c = 1% in dioxane, confirming the preservation of stereochemical integrity during synthesis. The tert-butoxycarbonyl group provides steric bulk and electron-withdrawing properties that effectively mask the amino group reactivity, preventing unwanted side reactions during synthetic procedures.
Physical characterization reveals that N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester exhibits a melting point range of 110-113 °C and maintains a predicted density of 1.20±0.1 g/cm³. The compound demonstrates a predicted pKa value of 10.81±0.46, reflecting the acidic nature of the carbamate proton when the protecting group is protonated. Storage requirements mandate refrigeration at -20°C to maintain compound stability and prevent degradation of the reactive N-hydroxysuccinimide ester functionality.
The molecular complexity, quantified at 479 units, indicates the sophisticated three-dimensional structure arising from multiple rotatable bonds and stereochemical constraints. The compound contains 23 heavy atoms with one defined stereocenter, emphasizing the precision required in synthetic manipulation. Hydrogen bonding capacity includes six acceptor sites and one donor site, facilitating specific intermolecular interactions essential for crystallization and purification processes.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₄N₂O₆ | |
Molecular Weight | 328.36 g/mol | |
Melting Point | 110-113 °C | |
Optical Activity | [α]₂₀/D 43.5±1° | |
Storage Temperature | -20°C | |
Heavy Atom Count | 23 | |
Rotatable Bonds | 8 |
The development of N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester represents the convergence of two revolutionary advances in synthetic chemistry: the introduction of the tert-butoxycarbonyl protecting group and the development of N-hydroxysuccinimide ester activation. The tert-butoxycarbonyl protecting group was introduced as a significant advancement over earlier protection strategies, offering superior stability under basic conditions while remaining readily removable under acidic conditions. This orthogonal protection strategy enabled more sophisticated synthetic approaches compared to previous methods that often suffered from harsh deprotection conditions or limited stability profiles.
The historical foundation for modern peptide synthesis began with the pioneering work of Bergmann and Zervas, who created the first reversible N-alpha-protecting group for peptide synthesis through the carbobenzoxy group in 1932. However, the limitations of this early protecting group strategy necessitated the development of more versatile alternatives. The introduction of solid-phase peptide synthesis by Merrifield in the early 1960s created new demands for protecting group strategies that could withstand repetitive coupling and deprotection cycles while maintaining high fidelity in peptide construction.
The evolution toward tert-butoxycarbonyl protection occurred through systematic investigation of carbamate-based protecting groups that offered improved stability and selectivity compared to earlier methods. Merrifield's adoption of the tert-butoxycarbonyl group for solid-phase peptide synthesis represented a significant advancement, utilizing "relative acidolysis" where the N-alpha-protecting group demonstrated lability in moderate acid while side-chain protecting groups remained stable. This strategy enabled the construction of complex peptides with unprecedented efficiency and reliability.
The parallel development of N-hydroxysuccinimide ester activation emerged from the need for more efficient coupling reagents in peptide synthesis. Anderson and co-workers introduced N-hydroxysuccinimide esters in 1963, recognizing their advantage of forming water-soluble byproducts under neutral conditions. This development addressed critical limitations of earlier activated esters that often produced toxic or difficult-to-remove byproducts. The combination of tert-butoxycarbonyl protection with N-hydroxysuccinimide ester activation created a powerful synthetic platform that remains central to contemporary peptide synthesis methodologies.
The integration of these two technologies enabled the development of activated amino acid derivatives like N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester that combined protective and activating functionalities in a single molecule. This approach streamlined synthetic procedures by reducing the number of separate reagents required while improving reaction efficiency and reducing side product formation. The shelf-stable nature of these compounds and their reactivity under mild conditions made them highly practical for synthetic applications.
N-Hydroxysuccinimide esters have emerged as one of the most versatile and widely utilized classes of activated esters in contemporary bioconjugation chemistry, with compounds like N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester serving as representative examples of this important chemical class. The fundamental reactivity of N-hydroxysuccinimide esters toward primary amines has established them as essential tools for creating stable amide bonds between diverse molecular components, enabling the construction of complex bioconjugates with precise control over linkage chemistry and spatial arrangement.
The mechanistic basis for N-hydroxysuccinimide ester reactivity centers on the electrophilic carbonyl carbon that undergoes nucleophilic attack by primary amines, forming stable amide bonds while releasing N-hydroxysuccinimide as a water-soluble byproduct. This reaction proceeds optimally under physiological to slightly alkaline conditions, typically at pH 7.2 to 9.0, where primary amines exist predominantly in their deprotonated, nucleophilic form. The pH-dependent nature of this chemistry allows for precise control over reaction kinetics and selectivity, with optimal conditions occurring at pH 8.3-8.5 where amine nucleophilicity is maximized while N-hydroxysuccinimide ester hydrolysis remains manageable.
Contemporary applications of N-hydroxysuccinimide ester chemistry extend far beyond traditional peptide synthesis into diverse areas of bioconjugation including protein modification, antibody-drug conjugates, and biomaterial functionalization. The ability of these reagents to selectively target primary amines, which occur naturally at the N-terminus of proteins and in lysine side chains, enables site-specific modification strategies that preserve protein structure and function while introducing desired functionalities. This selectivity has proven particularly valuable in protein engineering applications where precise modification patterns are essential for maintaining biological activity.
The versatility of N-hydroxysuccinimide ester chemistry has also enabled its adoption in emerging areas such as covalent ligand discovery and chemical proteomics. Recent investigations have demonstrated that fragment-based N-hydroxysuccinimide ester ligands can achieve selectivity for specific lysine hotspots on target proteins, opening new avenues for drug discovery and chemical biology research. This selectivity arises from the interplay between the chemical reactivity of the N-hydroxysuccinimide ester and the local protein environment surrounding potential target lysine residues.
The practical advantages of N-hydroxysuccinimide ester chemistry include excellent stability under appropriate storage conditions, predictable reactivity patterns, and compatibility with aqueous reaction media. The half-life of N-hydroxysuccinimide esters in aqueous solution provides a practical window for bioconjugation reactions, with stability ranging from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C. This time-dependent hydrolysis creates a natural limitation that encourages efficient reaction design while preventing indefinite persistence of reactive species in biological systems.
Current methodological developments continue to expand the utility of N-hydroxysuccinimide ester chemistry through improved reaction conditions, enhanced selectivity strategies, and novel applications in biomedicine and biotechnology. The integration of these reagents with advanced purification techniques, automated synthesis platforms, and sophisticated analytical methods has created powerful synthetic capabilities that enable the construction of complex molecular architectures with unprecedented precision and efficiency.
N-tert-Butoxycarbonyl-L-leucine N-hydroxysuccinimide ester (Boc-Leu-OSu) represents a crucial activated amino acid derivative extensively employed in peptide synthesis applications [1] . This compound, with the molecular formula C₁₅H₂₄N₂O₆ and molecular weight of 328.36 g/mol, serves as an essential building block for constructing peptide chains through efficient amide bond formation [15]. The compound features a tert-butyloxycarbonyl protecting group on the amino terminus and an N-hydroxysuccinimide ester activating group on the carboxyl terminus, making it particularly valuable for controlled coupling reactions [1] [3].
The synthesis of Boc-Leu-OSu can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [8] [9]. In solid-phase peptide synthesis applications, Boc-Leu-OSu facilitates efficient peptide bond formation by acting as an activated amino acid building block that couples readily with amino groups on resin-bound peptides [8]. The solid-phase approach enables automated synthesis procedures and simplified purification processes, as the growing peptide chain remains attached to an insoluble polymeric support throughout the synthesis [10].
Solution-phase synthesis methods for Boc-Leu-OSu preparation typically involve the activation of N-tert-butoxycarbonyl-L-leucine with N-hydroxysuccinimide in the presence of coupling reagents such as dicyclohexylcarbodiimide [13]. These solution-phase approaches offer greater flexibility in reaction conditions and enable precise control over stoichiometry, though they require more extensive purification procedures compared to solid-phase methods [9] [14]. Research has demonstrated that solution-phase synthesis can achieve yields ranging from 58% to 89% depending on the specific coupling reagents and reaction conditions employed [13].
The choice between solid-phase and solution-phase approaches depends on the intended application and scale of synthesis [21]. Solid-phase methods are particularly advantageous for repetitive coupling cycles and automated peptide synthesis, while solution-phase methods provide better control for preparative-scale synthesis of the activated ester itself [10] [21]. Both approaches have proven effective for incorporating leucine residues into peptide sequences, with solid-phase methods showing particular utility in pharmaceutical applications where consistent product quality is essential [3] [8].
The optimization of coupling reagents and reaction conditions plays a critical role in maximizing the efficiency and yield of Boc-Leu-OSu synthesis and subsequent peptide coupling reactions [18] [22]. Dicyclohexylcarbodiimide has emerged as one of the most widely used coupling reagents for preparing N-hydroxysuccinimide esters of protected amino acids [18]. This reagent functions by activating the carboxyl group of Boc-leucine to form an O-acylisourea intermediate, which subsequently reacts with N-hydroxysuccinimide to generate the desired activated ester [18].
Alternative coupling reagents include ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride, which offers the advantage of water solubility and facilitates aqueous workup procedures [18] [22]. This water-soluble carbodiimide has demonstrated effectiveness in peptide coupling reactions, achieving yields of 75-85% under optimized conditions [18]. Diisopropylcarbodiimide represents another viable option, particularly for solid-phase applications where the urea byproduct remains more soluble compared to dicyclohexylcarbodiimide [22].
Method | Coupling Reagent | Additive | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
DCC/NHS Method | Dicyclohexylcarbodiimide | N-Hydroxysuccinimide | Dichloromethane/DMF | Room temperature | 58-89 |
EDC/NHS Method | Ethyl-(N',N'-dimethylamino)propylcarbodiimide | N-Hydroxysuccinimide | Water/DMF | Room temperature | 75-85 |
DIC/HOBt Method | Diisopropylcarbodiimide | 1-Hydroxybenzotriazole | Dichloromethane | 0-10°C | 85-95 |
Symmetrical Anhydride Method | Preformed anhydride | None | Dichloromethane | Room temperature | 68-75 |
The inclusion of additives such as 1-hydroxybenzotriazole has proven beneficial for minimizing racemization during amino acid coupling reactions [11] [22]. Research has shown that the addition of 1-hydroxybenzotriazole to carbodiimide-mediated coupling reactions significantly reduces the formation of D-amino acid contaminants, with racemization levels typically below 1% when proper conditions are maintained [11]. Temperature control also plays a crucial role, with lower temperatures (0-10°C) generally favoring reduced racemization rates while maintaining acceptable reaction rates [22].
Solvent selection influences both reaction efficiency and product purity [19] [20]. Dichloromethane and dimethylformamide represent the most commonly employed solvents for Boc-Leu-OSu synthesis, with dichloromethane offering good solubility for organic reactants and dimethylformamide providing enhanced solubility for polar intermediates [13] [14]. Mixed solvent systems combining dichloromethane with dimethylformamide have demonstrated particular effectiveness in achieving high yields while maintaining product quality [13].
Comprehensive analytical characterization of Boc-Leu-OSu requires multiple complementary techniques to ensure product purity and structural integrity [7] [14]. The assessment of purity is particularly critical given the compound's role as an activated intermediate in peptide synthesis, where impurities can significantly impact coupling efficiency and final product quality [15]. Modern analytical approaches combine spectroscopic, chromatographic, and spectrometric methods to provide complete characterization profiles [14] [15].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₂₄N₂O₆ | [15] |
Molecular Weight (g/mol) | 328.36 | [15] |
CAS Number | 3392-09-4 | [15] |
Melting Point (°C) | 110-113 | [15] |
Optical Activity [α]D20 | +43.5±1° (c=1% in dioxane) | [15] |
Solubility in DMF (mg/mL) | 30 | [8] |
Solubility in Ethanol (mg/mL) | 30 | [8] |
Appearance | White to off-white solid | [1] [3] |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment for Boc-Leu-OSu through detailed analysis of proton and carbon-13 chemical environments [13] [28]. Proton nuclear magnetic resonance spectra typically reveal characteristic signal patterns corresponding to the tert-butyl protecting group, leucine side chain, and N-hydroxysuccinimide moiety [13]. The tert-butyl group appears as a singlet around 1.4 parts per million, while the leucine methyl groups generate distinctive doublet patterns in the aliphatic region [28].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with carbonyl carbons appearing in the characteristic range of 170-172 parts per million [13] [28]. The presence of multiple carbonyl environments corresponding to the carbamate, ester, and succinimide functionalities provides definitive confirmation of successful ester formation [28]. Spectral analysis must account for the potential presence of rotational conformers due to restricted rotation around the carbamate bond, which can result in doubled signal patterns [28].
Advanced nuclear magnetic resonance techniques, including two-dimensional experiments and variable-temperature studies, can provide additional structural insights and conformational analysis [17]. These methods are particularly valuable for confirming stereochemical integrity and detecting potential impurities that might not be readily apparent in routine one-dimensional spectra [16] [17]. The integration ratios of characteristic signals serve as quantitative measures of purity and can detect the presence of unreacted starting materials or side products [17].
High-performance liquid chromatography represents the gold standard for purity assessment of Boc-Leu-OSu, offering both quantitative purity determination and separation of potential impurities [7] [14]. Reversed-phase chromatography using C18 columns with acetonitrile-water gradient elution systems provides optimal separation of the target compound from related substances [24] [25]. Typical analytical conditions employ gradient programs starting with high aqueous content and progressing to high organic content to achieve baseline separation of all components [24].
The retention behavior of Boc-Leu-OSu on reversed-phase columns reflects its moderate hydrophobicity, with retention times typically falling in the intermediate range of gradient elution programs [24] [25]. Purity specifications for pharmaceutical applications typically require ≥97-99% purity by high-performance liquid chromatography, with individual impurities limited to ≤0.5% [7]. Method validation parameters including linearity, precision, accuracy, and specificity must be established to ensure reliable quantitative results [14].
Technique | Conditions/Parameters | Expected Results |
---|---|---|
HPLC Purity Assessment | RP-HPLC, C18 column, ACN/H₂O gradient | ≥97-99% purity |
¹H NMR Spectroscopy | CDCl₃ or DMSO-d₆, 300-600 MHz | Characteristic Boc, leucine, and OSu signals |
¹³C NMR Spectroscopy | CDCl₃ or DMSO-d₆, 75-150 MHz | Carbonyl carbons at ~170-172 ppm |
Mass Spectrometry (ESI-MS) | Positive ion mode, m/z 329 [M+H]⁺ | Molecular ion peak and fragments |
Optical Rotation | c=1% in dioxane, 20°C | [α]D20 = +43.5±1° |
Advanced chromatographic techniques, including chiral high-performance liquid chromatography, enable determination of enantiomeric purity, which is crucial for pharmaceutical applications [29] [30]. These methods can detect D-leucine impurities at levels below 0.1%, ensuring compliance with stringent stereochemical purity requirements [29]. The separation of leucine from closely related amino acids such as isoleucine requires optimized chromatographic conditions and may necessitate specialized column chemistries [30].
Mass spectrometry provides unambiguous molecular weight confirmation and structural characterization through fragmentation pattern analysis [15] [27]. Electrospray ionization mass spectrometry in positive ion mode typically generates a protonated molecular ion at m/z 329 [M+H]⁺, confirming the expected molecular weight of 328.36 for Boc-Leu-OSu [15]. The soft ionization conditions of electrospray ionization minimize fragmentation, allowing clear observation of the molecular ion peak [27].
Collision-induced dissociation experiments provide detailed structural information through controlled fragmentation of the molecular ion [20] [27]. Characteristic fragmentation patterns include loss of the tert-butoxycarbonyl group (mass loss of 100), loss of the N-hydroxysuccinimide moiety (mass loss of 115), and formation of leucine-related fragments [27]. These fragmentation patterns serve as diagnostic tools for confirming structural integrity and detecting potential impurities [20].
Tandem mass spectrometry techniques offer enhanced specificity for trace impurity detection and structural elucidation of degradation products [20] [27]. The ability to perform multiple stages of fragmentation (MSⁿ) enables detailed characterization of complex fragmentation pathways and provides definitive structural assignments [27]. High-resolution mass spectrometry further enhances analytical capabilities by providing accurate mass measurements that can distinguish between isobaric compounds and confirm molecular formulas [15].
The nucleophilic acyl substitution mechanism represents the fundamental pathway through which tert-butoxycarbonyl-L-leucine N-hydroxysuccinimide ester (Boc-Leu-OSu) facilitates peptide bond formation [1] [2]. This mechanistic pathway proceeds through a characteristic two-step process involving the formation and subsequent collapse of a tetrahedral intermediate [2].
The initial step involves nucleophilic attack by an amine nucleophile at the electrophilic carbonyl carbon of the activated ester [1] [3]. The electron-rich nitrogen atom of the incoming amine donates its lone pair of electrons to form a new carbon-nitrogen bond, simultaneously causing the carbonyl π-electrons to move to the oxygen atom. This process generates a negatively charged tetrahedral intermediate containing both the incoming nucleophile and the N-hydroxysuccinimide leaving group [2].
The mechanism can be represented by the following general scheme: the nucleophile approaches the carbonyl carbon in a trajectory that maximizes orbital overlap while minimizing steric hindrance. The transition state for this step resembles the tetrahedral intermediate, with partial bond formation between the nucleophile and the carbonyl carbon, and partial weakening of the carbonyl double bond [2].
In the second step, the tetrahedral intermediate undergoes collapse through the departure of N-hydroxysuccinimide as a leaving group [1] [2]. The electrons from the carbon-oxygen bond to the leaving group move back to reform the carbonyl double bond, while simultaneously expelling the N-hydroxysuccinimide molecule. This step is typically rate-determining and involves proton transfer processes that stabilize the final amide product [2].
The N-hydroxysuccinimide moiety functions as an exceptionally effective leaving group due to its inherent stability and the resonance stabilization available in the heterocyclic ring system [4] [5]. The pKa of N-hydroxysuccinimide (approximately 6.0) makes it a significantly better leaving group than simple alcohols, contributing to the enhanced reactivity of OSu esters compared to conventional alkyl esters [4].
Research has demonstrated that the nucleophilic acyl substitution reaction with Boc-Leu-OSu proceeds with minimal racemization, a critical advantage in peptide synthesis [6] [5]. This stereochemical integrity results from the direct displacement mechanism that avoids the formation of ketene intermediates or other racemization-prone species commonly encountered with alternative coupling methods [5].
The electronic characteristics of the leucine side chain and the Boc protecting group significantly influence the reaction kinetics. The electron-withdrawing nature of the Boc group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [7]. Simultaneously, the branched aliphatic side chain of leucine provides sufficient steric bulk to prevent unwanted side reactions while maintaining accessibility for the desired coupling reaction [8].
The reactivity patterns of Boc-Leu-OSu exhibit pronounced differences when reacting with primary versus secondary amines, reflecting fundamental differences in nucleophilicity, sterics, and electronic effects [9] [10]. Primary amines consistently demonstrate superior reactivity compared to their secondary counterparts, with this differential extending across multiple orders of magnitude under equivalent reaction conditions [9].
Kinetic studies conducted in anhydrous 1,4-dioxane have revealed that primary amines such as n-butylamine exhibit rate constants significantly higher than secondary amines like piperidine when reacting with N-hydroxysuccinimide esters [9] [11]. The competitive aminolysis experiments demonstrate reactivity ranges spanning over 10,000-fold variation, with aniline representing the least reactive nucleophile and n-butylamine showing the highest reactivity among the tested amines [9].
The enhanced reactivity of primary amines stems from several contributing factors. Primary amines possess higher basicity compared to secondary amines of similar structure, translating to increased nucleophilicity toward electrophilic carbonyl carbons [12] [10]. The correlation between amine basicity and nucleophilic rate constants yields a straight-line relationship for primary amines, with a correlation coefficient of 0.992, indicating a strong dependence of reactivity on electronic factors [9].
Steric considerations play an equally important role in determining the relative reactivities. Primary amines present less steric hindrance around the nucleophilic nitrogen center, allowing more favorable approach trajectories to the electrophilic carbonyl carbon of Boc-Leu-OSu [9] [10]. Secondary amines, with their additional alkyl substituent, experience increased steric crowding during the transition state formation, resulting in higher activation barriers and correspondingly slower reaction rates [9].
The mechanistic pathway for both primary and secondary amines follows the same nucleophilic acyl substitution mechanism, proceeding through tetrahedral intermediate formation followed by N-hydroxysuccinimide departure [11] [13]. However, the rate-determining step may differ between the two classes of nucleophiles. For primary amines, the formation of the tetrahedral intermediate typically represents the rate-limiting step, while for secondary amines, both the formation and breakdown of the intermediate may contribute significantly to the overall reaction kinetics [11].
Experimental evidence suggests that the correlation of amine basicity with nucleophilic rate constants yields an α_nuc value of 1.0 in aqueous buffer systems, indicating that the reaction sensitivity to basicity changes is substantial [11]. This relationship holds consistently for primary amines but shows deviation for secondary amines, where steric effects become more pronounced relative to electronic effects [11].
Temperature dependence studies reveal that aminolysis rates increase more rapidly than hydrolysis rates with increasing temperature for both primary and secondary amines [14]. However, the temperature coefficient differs between the two classes, with primary amines showing larger rate enhancements per degree of temperature increase compared to secondary amines [14].
The practical implications of these reactivity differences extend to peptide synthesis applications. Primary amines achieve complete coupling reactions under milder conditions and shorter reaction times, while secondary amines may require elevated temperatures, extended reaction periods, or higher reagent concentrations to achieve comparable conversion yields [9] [15].
The hydrolysis behavior of Boc-Leu-OSu in aqueous solutions represents a critical competitive pathway that can significantly impact the efficiency of peptide coupling reactions [16] [17]. The stability of N-hydroxysuccinimide esters toward hydrolysis varies dramatically with pH, temperature, and solvent composition, requiring careful optimization of reaction conditions to maximize coupling efficiency while minimizing unwanted ester decomposition [16] [18].
pH-dependent hydrolysis kinetics demonstrate that Boc-Leu-OSu exhibits maximum stability in mildly acidic to neutral conditions (pH 6.0-7.4) [16] [17]. Under these conditions, hydrolysis half-lives can exceed 120 minutes, providing sufficient temporal windows for efficient aminolysis reactions to occur [16]. However, as the pH increases beyond 8.0, the hydrolysis rate accelerates dramatically due to base-catalyzed mechanisms [16].
At pH 9.0, the hydrolysis half-life drops precipitously to less than 9 minutes, making effective peptide coupling challenging under such conditions [16]. This pH sensitivity reflects the nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon, following the same mechanistic pathway as aminolysis but with water acting as the ultimate nucleophile [17] [18].
The hydrolysis mechanism proceeds through hydroxide ion attack at the carbonyl carbon to form a tetrahedral intermediate, followed by collapse and N-hydroxysuccinimide departure [19]. The rate expression follows second-order kinetics, being first-order in both the N-hydroxysuccinimide ester concentration and the hydroxide ion concentration [19] [18]. This relationship allows prediction of hydrolysis rates across different pH values using the expression: rate = k_h[NHS-ester][OH⁻] [18].
Temperature effects on hydrolysis kinetics show typical Arrhenius behavior, with rate constants increasing exponentially with temperature [19]. However, the temperature dependence of aminolysis reactions generally exceeds that of hydrolysis, meaning that elevated temperatures can improve the selectivity toward desired peptide bond formation relative to competitive hydrolysis [14] [18].
Solvent effects play a crucial role in modulating hydrolysis kinetics. Organic co-solvents such as dimethylformamide, tetrahydrofuran, or acetonitrile can significantly reduce hydrolysis rates by decreasing the effective concentration and nucleophilicity of water molecules [17] [15]. The choice of buffer system also influences stability, with phosphate and borate buffers generally providing better stability than Tris or bicarbonate systems [17].
Kinetic studies reveal that the heterogeneous hydrolysis rate constant (kh) is over three orders of magnitude higher than the corresponding aminolysis rate constant (ka) under physiological conditions [18] [13]. This substantial difference highlights the critical importance of maintaining appropriate pH conditions and reaction times to favor aminolysis over hydrolysis [18].
The products of hydrolysis are Boc-L-leucine and N-hydroxysuccinimide, both of which are relatively benign and easily separated from desired peptide products [17] [19]. However, the loss of activated ester through hydrolysis reduces coupling efficiency and may require the use of excess reagents to achieve high conversion yields [17].
Stability studies under various buffer conditions indicate that phosphate-buffered saline (pH 7.4) provides optimal balance between hydrolytic stability and aminolysis reactivity [17]. The prevalence of hydrolysis side reactions suggests that protein modification reactions with N-hydroxysuccinimide esters should avoid exceptionally high pH conditions where base-catalyzed hydrolysis becomes dominant [17].
Computational studies using density functional theory have provided detailed insights into the electronic structure and reaction mechanisms of N-hydroxysuccinimide esters, including structural analogs relevant to Boc-Leu-OSu [20] [21]. These theoretical investigations illuminate the molecular-level factors governing reactivity, selectivity, and stability in peptide bond formation reactions [20] [22].
DFT calculations employing the B3LYP functional with 6-311++G(d,p) basis sets have characterized the conformational preferences of N-hydroxysuccinimide derivatives [20] [23]. The potential energy surface analysis reveals three equivalent energy minima at torsion angles of -180°, 0°, and +180° for the N-O bond rotation, with each minimum exhibiting identical energies of -435.82043 Hartree [23]. This conformational flexibility contributes to the accessibility of the electrophilic carbonyl center for nucleophilic attack [20].
Electronic property calculations demonstrate that N-hydroxysuccinimide exhibits a lower frontier orbital gap (6.28 eV) compared to its N-methyl analog (6.53 eV) and the parent succinimide (6.49 eV) [20] [23]. This reduced HOMO-LUMO gap indicates enhanced polarizability and chemical reactivity, consistent with the observed high electrophilicity of N-hydroxysuccinimide esters toward nucleophilic attack [20].
Transition state optimization studies for peptide bond formation have employed DFT methods to characterize the activation barriers and geometric parameters associated with aminolysis reactions [21] [22]. Calculations using B3LYP/6-31+G(d,p) level theory on model systems containing 50 atoms relevant to peptide bond formation yield activation energies of approximately 35.5 kcal/mol [21]. These computational results provide quantitative estimates of the energy barriers that must be overcome during the nucleophilic acyl substitution process [21].
The optimized transition state geometry corresponds to a structure where the peptide bond forms simultaneously with the breaking of other bonds, allowing for the controlled transfer of the growing peptide chain [21] [22]. The calculations reveal that hydrogen bonding interactions, particularly involving the 2'-OH group in biological systems, can provide significant stabilization of the transition state, potentially reducing the effective activation barrier by approximately 18 kcal/mol [21].
Molecular electrostatic potential surface calculations illustrate the distribution of electrophilic and nucleophilic regions within N-hydroxysuccinimide derivatives [20] [23]. These visualizations confirm that the carbonyl carbon represents the most electrophilic site, consistent with its role as the target for nucleophilic attack [20]. The electrostatic potential maps also reveal how structural modifications influence the electronic distribution and predicted reactivity patterns [23].
Core electron binding energy calculations using DFT methods (PW86-PW91/cc-pCVTZ) have provided insights into the electronic structure of amide bonds formed through N-hydroxysuccinimide ester chemistry [24]. These studies achieve average absolute deviations of only 0.15 eV from experimental values, demonstrating the accuracy of modern DFT methods for predicting electronic properties relevant to peptide chemistry [24].
Comparative DFT studies examining different N-hydroxysuccinimide derivatives reveal structure-reactivity relationships that govern coupling efficiency [20] [23]. The calculations show that electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect [23]. These theoretical predictions align well with experimental observations of reactivity trends among various activated esters [20].
The computational analysis of solvent effects demonstrates that polar aprotic solvents can influence both the activation barriers and the relative stabilities of reactants, intermediates, and products [25]. DFT calculations incorporating solvent models reveal that the choice of solvent can significantly modulate the reaction energetics and selectivity patterns observed experimentally [25].